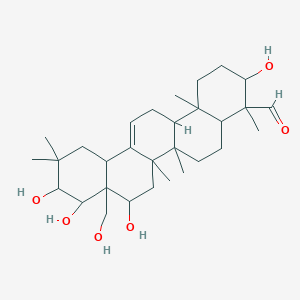

Theasapogenol E

Beschreibung

Eigenschaften

CAS-Nummer |

15399-41-4 |

|---|---|

Molekularformel |

C30H48O6 |

Molekulargewicht |

504.7 g/mol |

IUPAC-Name |

3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |

InChI |

InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3 |

InChI-Schlüssel |

PADNECYMNLPKRN-HAIONMGCSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |

Isomerische SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C=O)O |

Kanonische SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |

melting_point |

270-273°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Theasapogenol E biosynthesis pathway in Camellia sinensis

An In-depth Technical Guide on the Theasapogenol E Biosynthesis Pathway in Camellia sinensis

Abstract

Theasapogenol E is a key triterpenoid aglycone found in saponins of Camellia sinensis (the tea plant), contributing to the plant's defense mechanisms and possessing potential pharmacological activities. While the complete biosynthesis pathway of Theasapogenol E has not been fully elucidated, significant progress has been made in understanding the general triterpenoid saponin synthesis in tea. This guide synthesizes current knowledge, detailing the upstream pathways, key enzyme families, and hypothesized final steps leading to Theasapogenol E. It provides a technical overview of the biosynthetic machinery, relevant experimental methodologies for gene discovery and metabolite analysis, and a summary of quantitative findings, aimed at facilitating further research and application in drug development.

Introduction to Triterpenoid Saponins in Camellia sinensis

Triterpenoid saponins are a diverse class of specialized metabolites synthesized in plants, including Camellia sinensis. These compounds consist of a 30-carbon triterpenoid core (aglycone) linked to one or more sugar moieties. In tea plants, saponins play a role in defense against herbivores and pathogens and contribute to the taste profile of tea infusions. The biosynthesis of these complex molecules involves three primary enzyme classes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs).[1] Theasapogenol E represents a highly oxidized aglycone scaffold, the formation of which requires a series of specific enzymatic modifications to a basic triterpene skeleton.

The Core Biosynthetic Pathway

The synthesis of triterpenoid saponins in Camellia sinensis originates from the cytosolic Mevalonate (MVA) pathway, which produces the universal C5 isoprene units.[1][2][3] The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids, is primarily responsible for monoterpenoid and diterpenoid synthesis and is not considered the main contributor to triterpenoid saponins in tea.[2]

Upstream Synthesis via the Mevalonate (MVA) Pathway

The MVA pathway converts Acetyl-CoA into 2,3-oxidosqualene, the linear precursor for all triterpenoids. Studies suggest that key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), diphosphomevalonate decarboxylase (MVD), and isopentenyl diphosphate isomerase (IDI), are highly expressed in tea seeds and flowers, correlating with high saponin content and indicating their crucial role.[2]

Formation of the Triterpenoid Backbone

The linear 2,3-oxidosqualene is cyclized by oxidosqualene cyclases (OSCs) to form various pentacyclic triterpenoid skeletons. This step is a major point of diversification. For many saponins, the initial backbone is β-amyrin, which serves as the substrate for subsequent modifications.

Hypothetical Pathway to Theasapogenol E

The conversion of a simple triterpenoid backbone like β-amyrin to the highly functionalized Theasapogenol E requires extensive oxidative modifications. These reactions—including hydroxylations and oxidations at various carbon positions—are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), particularly from the CYP716 family, which is known for its role in modifying triterpene scaffolds.[1][4] The final steps involve the attachment of sugar moieties to the aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs).[1]

Quantitative Data Summary

While precise kinetic data for the Theasapogenol E pathway enzymes are not available, studies have quantified total saponin content across different tissues and varieties of Camellia sinensis.

Table 1: Saponin Content and Gene Expression in Camellia sinensis

| Tissue/Condition | Total Saponin Content | Key Gene Expression Levels (MVA Pathway) | Reference |

|---|---|---|---|

| Freshly Mature Seeds | ~19% of dry weight | High (HMGS, MVD, IDI) | [2] |

| Green Flower Buds | ~7% of dry weight | High (HMGS, MVD, IDI) | [2] |

| Leaves | Almost no saponins detected | Low | [2] |

| Shoot tips (42 varieties) | Varied content | Consistent with saponin levels |[5] |

Table 2: Key Enzyme Families and Putative Functions in Tea Saponin Biosynthesis

| Enzyme Family | Key Genes/Enzymes | Putative Function | Reference |

|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase | Cyclization of 2,3-oxidosqualene to form β-amyrin backbone. | [1] |

| Cytochrome P450 (CYP450) | Members of CYP716 family | Catalyze oxidative modifications (e.g., hydroxylation) of the triterpene scaffold. | [1][4] |

| UDP-Glycosyltransferase (UGT) | Various UGTs | Transfer sugar moieties from activated UDP-sugars to the aglycone. | [1][6][7] |

| MVA Pathway Enzymes | HMGS, MVD, IDI | Upstream synthesis of the isoprenoid precursor IPP. |[2] |

Experimental Protocols

The identification of genes and the characterization of metabolites in the Theasapogenol E pathway rely on a combination of phytochemical analysis and molecular biology techniques.

Protocol: Saponin Extraction and UPLC-MS Analysis

This protocol provides a general method for the analysis of saponins from tea plant tissues.

-

Sample Preparation: Collect and freeze-dry plant tissue (e.g., seeds, flowers). Grind the tissue into a fine powder.

-

Extraction: Extract the powder with 80% methanol overnight at 4°C with shaking. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Purification (Optional): For higher purity, the crude extract can be passed through a C18 solid-phase extraction (SPE) cartridge to remove highly polar compounds.

-

UPLC-PDA-MS Analysis:

-

Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: Start with a low percentage of B, increasing linearly to elute compounds of increasing hydrophobicity.

-

Detection: Use a Photodiode Array (PDA) detector to monitor absorbance and a Mass Spectrometer (MS) with electrospray ionization (ESI) to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Protocol: Identification of Biosynthesis Genes via Transcriptomics

This workflow outlines the process of identifying candidate genes involved in Theasapogenol E biosynthesis.

-

Tissue Collection: Collect tissues with contrasting saponin levels (e.g., high-content seeds vs. low-content leaves).

-

RNA Extraction and Sequencing: Extract total RNA from all samples. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-seq).

-

Bioinformatic Analysis:

-

De novo Assembly/Mapping: Assemble the transcriptome or map reads to a reference genome.

-

Differential Expression Analysis: Identify genes that are significantly upregulated in high-saponin tissues compared to low-saponin tissues.

-

Functional Annotation: Annotate the differentially expressed genes against databases (e.g., KEGG, GO) to identify candidates with functions related to triterpenoid biosynthesis (OSCs, CYP450s, UGTs).

-

-

Co-expression Network Analysis (WGCNA): Group genes into co-expressed modules. Identify modules whose expression pattern is highly correlated with the measured saponin content. Candidate biosynthetic genes are often found within these modules.[2]

-

Gene Validation: Functionally characterize candidate genes through heterologous expression in yeast or Nicotiana benthamiana followed by enzymatic assays.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoid saponins in tea (Camellia sinensis) plants: biosynthetic gene expression, content variations, chemical identification and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

Theasapogenol E: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theasapogenol E is a triterpenoid sapogenin, a class of natural compounds found in various plants, notably in the seeds of Camellia species. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and potential anticancer properties. This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of Theasapogenol E, along with insights into its potential mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical for its characterization, isolation, and formulation in potential therapeutic applications. The table below summarizes the known quantitative data for Theasapogenol E.

| Property | Value | Source(s) |

| Molecular Formula | C30H48O6 | [1] |

| Average Molecular Weight | 504.70 g/mol | [1] |

| Monoisotopic Molecular Weight | 504.345089268 g/mol | [1] |

| Melting Point | 270-273 °C | [1] |

| Predicted Water Solubility | 0.068 g/L | [2] |

| Predicted LogP | 3.02 | [2] |

| ¹³C NMR Chemical Shifts for Theasapogenol B (Reference) | |

| Carbon No. | Chemical Shift (ppm) |

| 1 | 38.8 |

| 2 | 26.7 |

| 3 | 80.9 |

| 4 | 39.4 |

| 5 | 55.4 |

| 6 | 18.4 |

| 7 | 33.1 |

| 8 | 39.9 |

| 9 | 47.7 |

| 10 | 36.9 |

| 11 | 23.7 |

| 12 | 122.6 |

| 13 | 144.0 |

| 14 | 41.9 |

| 15 | 35.9 |

| 16 | 74.3 |

| 17 | 48.8 |

| 18 | 41.6 |

| 19 | 46.2 |

| 20 | 30.8 |

| 21 | 75.1 |

| 22 | 76.1 |

| 23 | 28.1 |

| 24 | 16.9 |

| 25 | 15.7 |

| 26 | 17.3 |

| 27 | 26.1 |

| 28 | 63.9 |

| 29 | 33.1 |

| 30 | 25.2 |

Experimental Protocols

General Protocol for Isolation and Purification of Theasapogenols

The following is a general methodology for the extraction and purification of theasapogenols from Camellia seed pomace. It should be noted that this is a generalized procedure and may require optimization for the specific isolation of Theasapogenol E.

1. Extraction of Crude Saponins:

-

The dried and defatted seed pomace of Camellia oleifera is extracted with 70% ethanol at room temperature.

-

The extraction is typically repeated multiple times to ensure maximum yield.

-

The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude saponin extract.

2. Acid Hydrolysis:

-

The crude saponin extract is subjected to acid hydrolysis to cleave the sugar moieties from the sapogenins.

-

This is commonly achieved by refluxing the extract with a solution of hydrochloric acid (e.g., 2 M HCl) in an aqueous or alcoholic medium for several hours.

3. Isolation and Purification of Theasapogenol E:

-

Following hydrolysis, the reaction mixture is neutralized and extracted with an organic solvent such as ethyl acetate.

-

The organic extract is washed, dried, and concentrated.

-

The resulting crude sapogenin mixture is then subjected to chromatographic separation.

-

Column chromatography using silica gel is a common first step, with a gradient elution system of hexane and ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing Theasapogenol E are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Theasapogenol E has been reported to exhibit anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, studies on closely related compounds provide strong evidence for the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. A related compound, 21-O-angeloyltheasapogenol E3, has been shown to inhibit macrophage-mediated inflammatory responses in an NF-κB-dependent manner[3]. This suggests that Theasapogenol E may exert its anti-inflammatory effects through a similar mechanism.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.

Proposed Signaling Pathway for Theasapogenol E's Anti-inflammatory Action

The following diagram illustrates the proposed mechanism by which Theasapogenol E may inhibit the NF-κB signaling pathway, based on evidence from related compounds.

References

- 1. foodb.ca [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for Theasapogenol E (HMDB0034518) [hmdb.ca]

- 3. 21-O-angeloyltheasapogenol E3, a novel triterpenoid saponin from the seeds of tea plants, inhibits macrophage-mediated inflammatory responses in a NF-κB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Theasapogenol E: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theasapogenol E, a prominent triterpenoid sapogenin derived from the seeds of the Camellia genus, has garnered significant interest within the scientific community. This document provides a comprehensive overview of the historical context of its discovery and the evolution of its isolation methodologies. We will delve into the detailed experimental protocols for its extraction, hydrolysis, and purification, presenting all relevant quantitative data in structured tables for comparative analysis. Furthermore, this guide visualizes the intricate experimental workflows through detailed diagrams, offering a clear and concise resource for researchers in natural product chemistry and drug development.

Introduction

Theasapogenol E is a complex oleanane-type triterpenoid, a class of natural products known for their diverse biological activities. First identified as the aglycone moiety of various saponins present in the seeds of tea plants (Camellia sinensis and related species), its discovery is intrinsically linked to the broader investigation of tea saponins. Early research focused on the isolation and structural elucidation of the glycosylated forms, with Theasapogenol E being subsequently identified through chemical and physicochemical analysis of these parent compounds. This guide will trace the path from the initial discovery of related saponins to the specific characterization of Theasapogenol E.

Discovery of Theasapogenol E

The discovery of Theasapogenol E was not a singular event but rather the culmination of research into the saponin constituents of Camellia seeds. A pivotal publication by Yoshikawa and colleagues laid the groundwork by isolating and elucidating the structures of new acylated oleanane-type triterpene oligoglycosides, namely theasaponins E1 and E2, from the seeds of Camellia sinensis (L.) O. Kuntze. The structural determination of these saponins inherently required the characterization of their aglycone, which was identified as Theasapogenol E.

Experimental Protocols for Isolation

The isolation of Theasapogenol E is a multi-step process that begins with the extraction of crude saponins from Camellia seeds, followed by hydrolysis to cleave the sugar moieties, and finally, chromatographic purification of the resulting aglycone.

Extraction of Crude Saponins from Camellia Seeds

The initial step involves the extraction of the total saponin fraction from the seeds of Camellia species, typically C. sinensis or C. oleifera.

Protocol:

-

Defatting: The seeds are first ground into a powder and defatted by refluxing with an organic solvent such as petroleum ether. This removes lipids that can interfere with subsequent extraction steps.

-

Extraction: The defatted seed cake is then extracted with a polar solvent to isolate the saponins. A common method is refluxing with 75% ethanol. This process is typically repeated multiple times to ensure maximum yield.

-

Purification of Total Saponins: The crude extract is then subjected to purification using macroporous resin column chromatography. The column is sequentially eluted with aqueous sodium hydroxide, water, and varying concentrations of ethanol to remove impurities and enrich the saponin fraction. The fraction eluted with a high concentration of ethanol (e.g., 80-90%) contains the purified total saponins.

Acid Hydrolysis of Saponins to Yield Theasapogenol E

To obtain Theasapogenol E, the glycosidic linkages of the isolated saponins must be cleaved through acid hydrolysis.

Protocol:

-

Hydrolysis Reaction: The purified total saponin fraction is dissolved in a solution of hydrochloric acid in a methanol-water mixture (e.g., 3N HCl in 1:1 methanol:water).

-

Reflux: The mixture is refluxed for several hours (typically 5 hours) to ensure complete hydrolysis.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base, such as 10% aqueous sodium hydroxide. The resulting solution is then extracted multiple times with an organic solvent like ethyl acetate to partition the lipophilic sapogenins.

-

Drying: The combined organic layers are dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aglycone extract.

Chromatographic Purification of Theasapogenol E

The final step involves the purification of Theasapogenol E from the crude aglycone mixture using column chromatography.

Protocol:

-

Silica Gel Column Chromatography: The crude aglycone extract is loaded onto a silica gel column.

-

Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. The polarity of the mobile phase is gradually increased to separate the different sapogenins based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification (Optional): Fractions containing Theasapogenol E may be further purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Data Presentation

Physicochemical Properties of Theasapogenol E

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₆ |

| Molecular Weight | 504.7 g/mol |

| Appearance | White amorphous powder |

Spectroscopic Data of Theasapogenol E

Note: Specific experimental NMR and Mass Spectrometry data for Theasapogenol E were not available in the public domain at the time of this writing. The following tables are placeholders to be populated with data from the primary literature.

Table 4.2.1: ¹H-NMR Spectroscopic Data for Theasapogenol E (Placeholder)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Table 4.2.2: ¹³C-NMR Spectroscopic Data for Theasapogenol E (Placeholder)

| Position | δC (ppm) |

| ... | ... |

Table 4.2.3: Mass Spectrometry Data for Theasapogenol E (Placeholder)

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | ... | ... |

Visualizations

Experimental Workflow for Theasapogenol E Isolation

Caption: Workflow for the isolation of Theasapogenol E.

Conclusion

The discovery and isolation of Theasapogenol E represent a significant advancement in the field of natural product chemistry. The methodologies outlined in this guide, from the initial extraction of saponins from Camellia seeds to the final purification of the aglycone, provide a robust framework for researchers. While the foundational protocols have been established, there remains an opportunity for optimization, particularly in the application of modern chromatographic techniques to improve yield and purity. The availability of detailed spectroscopic data is paramount for the unambiguous identification and further investigation of Theasapogenol E and its derivatives. This technical guide serves as a valuable resource to facilitate ongoing research and development efforts centered on this promising bioactive compound.

The Multifaceted Role of Triterpenoid Saponins in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoid saponins, a diverse class of plant secondary metabolites, play a pivotal role in the intricate relationship between plants and their environment. This technical guide delves into the core biological functions of these fascinating molecules, providing an in-depth analysis of their involvement in plant defense, growth and development, and allelopathic interactions. We present a comprehensive overview of the regulatory networks governing their biosynthesis, with a focus on the signaling cascades initiated by key phytohormones. This guide also offers detailed experimental protocols for the extraction, purification, and quantification of triterpenoid saponins, alongside a curated collection of quantitative data on their biological activities to facilitate further research and drug discovery endeavors.

Introduction

Triterpenoid saponins are glycosides containing a triterpenoid aglycone linked to one or more sugar chains. Their amphipathic nature, conferred by the hydrophobic triterpene skeleton and hydrophilic sugar moieties, is central to their biological activity.[1] Plants synthesize a vast array of these compounds, which are integral to their survival and adaptation.[2] This guide explores the multifaceted roles of triterpenoid saponins, moving beyond a general overview to provide a technical resource for the scientific community.

Biological Roles of Triterpenoid Saponins in Plants

Triterpenoid saponins are not merely passive byproducts of plant metabolism; they are active agents in a variety of physiological and ecological processes. Their functions can be broadly categorized into defense against biotic stressors, regulation of growth and development, and mediation of plant-plant interactions.

Plant Defense Mechanisms

A primary and well-documented role of triterpenoid saponins is in defending plants against a wide array of herbivores and pathogens.[3] Their detergent-like properties can disrupt the cell membranes of invading organisms, leading to cell lysis and death.

Triterpenoid saponins exhibit potent antifungal properties against a range of phytopathogenic fungi. Their mechanism of action often involves interaction with sterols in the fungal cell membrane, leading to pore formation and loss of membrane integrity. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

| Triterpenoid Saponin | Fungal Species | MIC (µg/mL) | Reference |

| Camsinsaponin A | Candida albicans | 7.81 (µM) | [4] |

| Camsinsaponin B | Candida albicans | 5.06 (µM) | [4] |

| Maejaposide C-1 | Magnaporthe oryzae | 4-32 | [5] |

| Maejaposide C-2 | Magnaporthe oryzae | 4-32 | [5] |

| Maejaposide C-3 | Magnaporthe oryzae | 4-32 | [5] |

| Maejaposide A-1 | Magnaporthe oryzae | 4-32 | [5] |

| Maejaposide A | Magnaporthe oryzae | 4-32 | [5] |

| Purified total saponins from Camellia oleifera | Bipolaris maydis | 250 | [1][6] |

| α-hederin | Candida spp. | 10-50 | [7] |

| Sapindoside A | Candida spp. | 10-100 | [7] |

| Sapindoside B | Candida spp. | 10-100 | [7] |

| Two triterpenoid derivatives | Staphylococcus aureus | 1 | [8] |

| Two triterpenoid derivatives | Bacillus subtilis | 4-8 | [8] |

Table 1: Antifungal and Antibacterial Activity of Triterpenoid Saponins. This table summarizes the minimum inhibitory concentrations (MIC) of various triterpenoid saponins against different fungal and bacterial species.

Triterpenoid saponins also act as potent deterrents to insect herbivores. They can function as feeding deterrents, toxins, or disruptors of insect development. The lethal concentration 50 (LC50), the concentration of a substance that is lethal to 50% of a test population, is a standard measure of their insecticidal potency.

| Triterpenoid Saponin/Extract | Insect Species | LC50 (mg/L or mg/mL) | Exposure Time | Reference |

| 70% Ethanol Extract from Camellia oleifera (Contact) | Ectropis obliqua | 8.459 | - | [9][10] |

| 70% Ethanol Extract from Camellia oleifera (Stomach) | Ectropis obliqua | 22.395 | - | [9][10] |

| Crude Saponin Concentrate from Camellia oleifera (Contact) | Ectropis obliqua | 27.380 | - | [9] |

| 30% Ethanol Extract from Camellia oleifera (Contact) | Ectropis obliqua | 21.004 | - | [9] |

| 50% Ethanol Extract from Camellia oleifera (Contact) | Ectropis obliqua | 15.732 | - | [9] |

| Clematograveolenoside A | Aphis craccivora | 3.2 | 72 h | [11] |

| Clematograveolenoside A | Aphis craccivora | 2.6 | 96 h | [11] |

| Tomentoside A | Aphis craccivora | 1.2 | 72 h | [11] |

| Tomentoside A | Aphis craccivora | 0.5 | 96 h | [11] |

| Clematoside S | Aphis craccivora | 2.3 | 72 h | [11] |

| Clematoside S | Aphis craccivora | 1.9 | 96 h | [11] |

| Clematograveolenoside A | Coptotermes homii | 0.1 | 24 h | [11] |

| Tomentoside A | Coptotermes homii | 0.1 | 24 h | [11] |

| Huzhangoside D | Coptotermes homii | 0.2 | 24 h | [11] |

| Clematoside S | Coptotermes homii | 0.2 | 24 h | [11] |

| Monodesmosides from Clematis aethusifolia | Plutella xylostella | 1463-1786 (µg/L) | 72 h | [12] |

Table 2: Insecticidal Activity of Triterpenoid Saponins. This table presents the LC50 values of various triterpenoid saponins and extracts against different insect species.

Regulation of Plant Growth and Development

Emerging evidence suggests that triterpenoid saponins are not solely involved in defense but also play a role in regulating plant growth and development. Their influence can be observed in processes such as seed germination and root growth. The precise mechanisms are still under investigation, but may involve interactions with plant hormone signaling pathways.

Allelopathic Interactions

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. Triterpenoid saponins can act as allelochemicals, inhibiting the growth of neighboring plants and thereby reducing competition for resources.

| Saponin Source | Target Species | Effect | Concentration | Reference |

| Trigonella hamosa | Allium cepa | Inhibition of seed germination | 0.5% | [13] |

| Solanum lycopersicum | Allium cepa | Inhibition of seed germination | 0.5% | [13] |

| Trigonella hamosa | Allium cepa | Inhibition of plumule growth rate | 0.5% | [13] |

| Solanum lycopersicum | Allium cepa | Inhibition of plumule growth rate | 0.5% | [13] |

Table 3: Allelopathic Effects of Triterpenoid Saponins. This table summarizes the inhibitory effects of saponins from different plant sources on the germination and growth of a target species.

Biosynthesis and its Regulation

The biosynthesis of triterpenoid saponins is a complex process that begins with the cyclization of 2,3-oxidosqualene.[2] This precursor is derived from the mevalonate pathway in the cytosol. A series of enzymatic modifications, including oxidation, hydroxylation, and glycosylation, then leads to the vast diversity of saponin structures observed in nature. The regulation of this pathway is tightly controlled, often in response to environmental cues such as herbivore attack or pathogen infection. Phytohormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key signaling molecules that orchestrate the transcriptional upregulation of saponin biosynthetic genes.

Jasmonic Acid (JA) Signaling Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates, are central regulators of plant defense responses against herbivores and necrotrophic pathogens. Upon perception of a stress signal, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn bind to the promoters of genes involved in triterpenoid saponin biosynthesis, leading to their increased production.[3][14][15][16]

Caption: Jasmonic Acid Signaling Pathway.

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is another critical phytohormone that primarily mediates defense responses against biotrophic and hemibiotrophic pathogens. While often acting antagonistically to the JA pathway, SA can also positively regulate the biosynthesis of certain triterpenoid saponins.[17][18] The SA signaling cascade involves the key regulatory protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Upon SA accumulation, NPR1 monomers translocate to the nucleus and interact with TGA transcription factors to activate the expression of defense-related genes, which can include those for triterpenoid saponin biosynthesis.[13][19][20]

Caption: Salicylic Acid Signaling Pathway.

Experimental Protocols

The accurate study of triterpenoid saponins necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for the extraction, purification, and quantification of these compounds from plant tissues.

Caption: Experimental Workflow for Saponin Analysis.

Extraction of Triterpenoid Saponins

Objective: To extract triterpenoid saponins from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (99.8%) or Ethanol (99.8%)

-

Petroleum ether (boiling point 40-60 °C)

-

Diethyl ether

-

Maceration vessel or Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Protocol (Maceration Method):

-

Weigh 30 g of powdered plant material and place it in a suitable maceration vessel.

-

Add 450 mL of 99.8% methanol to the vessel.

-

Allow the mixture to macerate for seven days at room temperature with occasional shaking.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at reduced pressure to obtain a thick residue.

-

Wash the residue repeatedly with petroleum ether to remove chlorophyll and other lipophilic compounds until the petroleum ether remains colorless.

-

Redissolve the washed residue in 100 mL of 99.8% methanol.

-

Gradually add diethyl ether to the methanolic solution while stirring. A white-yellowish precipitate of crude saponins will form.

-

Continue adding diethyl ether until no further precipitation is observed.

-

Decant the supernatant and air-dry the precipitate at room temperature to obtain the crude saponin extract.[21]

Protocol (Soxhlet Extraction Method):

-

Place 30 g of powdered plant material into a thimble and place it in a Soxhlet extractor.

-

Extract the material with 500 mL of chloroform for 18 hours to remove nonpolar compounds.

-

Discard the chloroform extract and air-dry the plant material.

-

Extract the defatted plant material with 500 mL of 99.8% ethanol for 15 hours in the Soxhlet apparatus.

-

Evaporate the ethanolic extract to dryness under reduced pressure.

-

Dissolve the residue in 100 mL of 99.8% methanol.

-

Precipitate the saponins by adding diethyl ether as described in the maceration protocol.[21]

Purification by Column Chromatography

Objective: To separate individual saponins from the crude extract.

Materials:

-

Crude saponin extract

-

Silica gel (0.063-0.200 mm)

-

Glass column (e.g., 50 cm x 2.5 cm)

-

Solvents for mobile phase (e.g., chloroform, methanol, water mixtures)

-

Fraction collector

Protocol:

-

Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform).

-

Pack the glass column with the silica gel slurry.

-

Dissolve 2 g of the crude saponin extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing solvent polarity (e.g., starting with chloroform and gradually increasing the proportion of methanol and then water).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by thin-layer chromatography (TLC) to identify fractions containing saponins.

-

Pool the fractions containing the desired saponin(s) and evaporate the solvent to obtain the purified compound.[21]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of specific triterpenoid saponins in an extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for MS detection)

-

Saponin standards of known concentration

Protocol:

-

Sample Preparation: Dissolve a known weight of the purified saponin extract in a suitable solvent (e.g., methanol) to a known final volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 30-60 minutes to elute the saponins.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

-

Detection:

-

MS Detection: Use an electrospray ionization (ESI) source, often in negative ion mode, to detect the deprotonated molecular ions [M-H]⁻ of the saponins.

-

ELSD Detection: This detector is suitable for non-chromophoric compounds like many saponins.

-

-

Quantification:

-

Prepare a calibration curve by injecting known concentrations of the saponin standard(s).

-

Plot the peak area of the standard against its concentration to generate a linear regression.

-

Inject the sample and determine the peak area of the target saponin.

-

Calculate the concentration of the saponin in the sample using the calibration curve.[22][23][24]

-

Conclusion and Future Perspectives

Triterpenoid saponins are indispensable molecules in the chemical arsenal of plants, contributing significantly to their defense, development, and interactions within their ecosystem. This guide has provided a detailed overview of their biological roles, the signaling pathways that regulate their production, and the experimental methodologies required for their study. The quantitative data presented herein offers a valuable resource for comparative analysis and for identifying promising candidates for further investigation.

The future of triterpenoid saponin research is bright, with numerous avenues for exploration. Elucidating the precise molecular targets of these compounds in various organisms will be crucial for understanding their mechanisms of action. Advances in metabolic engineering and synthetic biology hold the promise of producing high-value saponins in microbial or plant-based systems, which could have significant implications for the pharmaceutical and agricultural industries. Furthermore, a deeper understanding of the crosstalk between different phytohormonal signaling pathways in regulating saponin biosynthesis will be key to developing strategies for enhancing plant resilience to a changing climate and emerging pests and diseases. The continued exploration of the vast chemical diversity of triterpenoid saponins in the plant kingdom will undoubtedly lead to the discovery of novel compounds with unique and valuable biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of New Triterpenoid Saponins Isolated from Maesa japonica with Antifungal Activity against Rice Blast Fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. iomcworld.com [iomcworld.com]

- 8. mdpi.com [mdpi.com]

- 9. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. publications.aston.ac.uk [publications.aston.ac.uk]

- 16. Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Theasapogenol E: A Technical Guide to its Classification, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theasapogenol E is a pentacyclic triterpenoid belonging to the oleanane series, a class of natural products renowned for their diverse pharmacological activities. As a sapogenin, it constitutes the aglycone moiety of various saponins found in the plant kingdom, notably within the Camellia genus. This technical guide provides a comprehensive overview of Theasapogenol E, focusing on its classification, physicochemical characteristics, experimental protocols for its study, and its role in modulating cellular signaling pathways.

Classification and Chemical Structure

Theasapogenol E is classified as an oleanane-type triterpenoid. Triterpenoids are complex organic molecules composed of six isoprene units, giving them a 30-carbon skeleton. The oleanane subgroup is characterized by a pentacyclic framework. Within this classification, Theasapogenol E is further identified as a sapogenin, which is the non-sugar component (aglycone) of a saponin molecule.

The definitive chemical structure of Theasapogenol E was first elucidated by I. Yosioka and colleagues in 1971. Its molecular formula is C30H48O6. The IUPAC name is 3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4-carbaldehyde.

Biosynthesis of the Oleanane Skeleton

The biosynthesis of oleanane triterpenoids, including Theasapogenol E, is a complex enzymatic process originating from the cyclization of squalene. This pathway is a key part of the isoprenoid biosynthetic route in plants.

Comprehensive Spectroscopic Analysis of Theasapogenol E: A Technical Guide

Introduction

Theasapogenol E is a triterpenoid sapogenin, a class of natural products known for their diverse biological activities. As a core structural component of various saponins found in plants such as Camellia sinensis (tea), Theasapogenol E is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Accurate and detailed spectroscopic data are fundamental for the unambiguous identification, characterization, and further investigation of this compound. This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Theasapogenol E, along with the detailed experimental protocols required for data acquisition.

Challenges in Data Acquisition

A thorough search of the available scientific literature and chemical databases reveals that while the structure of Theasapogenol E is known, a primary publication detailing its initial isolation and complete spectroscopic characterization, including comprehensive NMR and MS data tables and specific experimental protocols, is not readily accessible. Public databases such as PubChem and the Human Metabolome Database provide basic information, including the molecular formula (C30H48O6) and a 2D structure, but do not currently host experimental spectroscopic data for Theasapogenol E.

Due to the absence of a primary scientific source detailing the isolation and full spectroscopic analysis of Theasapogenol E, the following sections on quantitative data and experimental protocols are based on established, general methodologies for the characterization of triterpenoid sapogenins. These protocols are intended to serve as a guide for researchers to acquire and interpret spectroscopic data for Theasapogenol E once an authentic sample is obtained.

Hypothetical Spectroscopic Data and Experimental Protocols

The following tables and protocols are presented as a template for the type of data that would be expected from a full spectroscopic characterization of Theasapogenol E.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a molecule with the complexity of Theasapogenol E, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.

Table 1: Hypothetical ¹H NMR Data for Theasapogenol E (500 MHz, Pyridine-d₅)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 12 | 5.40 | t | 3.5 |

| ... | ... | ... | ... |

| 23 | 0.95 | s | |

| 24 | 0.85 | s | |

| 25 | 0.90 | s | |

| 26 | 1.10 | s | |

| 27 | 1.25 | s | |

| 29 | 0.98 | s | |

| 30 | 0.92 | s |

Table 2: Hypothetical ¹³C NMR Data for Theasapogenol E (125 MHz, Pyridine-d₅)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 27.2 |

| 3 | 79.0 |

| ... | ... |

| 12 | 122.5 |

| 13 | 144.0 |

| ... | ... |

| 23 | 28.0 |

| 24 | 16.5 |

| 25 | 15.3 |

| 26 | 17.1 |

| 27 | 25.9 |

| 28 | 65.0 |

| 29 | 33.0 |

| 30 | 23.6 |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Theasapogenol E in 0.5 mL of deuterated pyridine (pyridine-d₅).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR: Acquire ¹H NMR spectra using a standard pulse sequence. Set the spectral width to cover the range of -2 to 12 ppm.

-

¹³C NMR: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 220 ppm.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.

-

-

Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent signals of pyridine-d₅ (δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule, while tandem mass spectrometry (MS/MS) provides valuable information about its fragmentation pattern, aiding in structural confirmation.

Table 3: Hypothetical High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Theasapogenol E

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 505.3529 | 527.3348 |

| Observed m/z | 505.3531 | 527.3350 |

Experimental Protocol for MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of Theasapogenol E (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Full Scan MS: Acquire data in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The high mass accuracy of the instrument allows for the determination of the elemental formula.

-

Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) for collision-induced dissociation (CID) to generate a fragmentation spectrum. The fragmentation pattern can provide structural information, such as the loss of water molecules from hydroxyl groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a natural product like Theasapogenol E.

While a primary reference with detailed experimental spectroscopic data for Theasapogenol E is not currently available, this guide provides a framework for the expected data and the methodologies required for its acquisition and analysis. The provided tables and protocols, based on standard practices for triterpenoid sapogenin characterization, offer a valuable resource for researchers aiming to study Theasapogenol E. The successful isolation and purification of Theasapogenol E, followed by the systematic application of the described NMR and MS techniques, will be essential to generate the definitive spectroscopic data required for its full structural confirmation and to support its further investigation for potential applications in drug discovery and development.

Theasapogenol E: A Technical Guide to its Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theasapogenol E is a triterpenoid sapogenin, a class of natural compounds found in various plants, including the seeds of the tea plant (Camellia sinensis). While research on Theasapogenol E itself is emerging, studies on its derivatives, particularly 21-O-angeloyltheasapogenol E3 (ATS-E3), have revealed promising pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic applications of Theasapogenol E and its derivatives, focusing on their anti-inflammatory and potential anti-cancer effects. The information presented herein is intended to support further research and drug development initiatives in this area.

Pharmacological Activities

Anti-inflammatory and Antioxidative Effects

A significant body of research has focused on the anti-inflammatory properties of 21-O-angeloyltheasapogenol E3 (ATS-E3), a derivative of Theasapogenol E. Studies have demonstrated that ATS-E3 can effectively inhibit macrophage-mediated inflammatory responses.[1][2]

Quantitative Data on Anti-inflammatory and Antioxidative Activities of 21-O-angeloyltheasapogenol E3 (ATS-E3)

| Activity | Assay | Cell Line | Concentration | Result |

| Inhibition of Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 10 µM | Significant reduction in LPS-induced NO production. |

| 20 µM | Further significant reduction in LPS-induced NO production. | |||

| Inhibition of Phagocytic Uptake | FITC-dextran uptake assay | RAW 264.7 | 10 µM | Significant decrease in phagocytic activity. |

| 20 µM | Further significant decrease in phagocytic activity. | |||

| Reduction of Radical Generation | Sodium Nitroprusside (SNP)-induced radical scavenging | RAW 264.7 | 10 µM | Notable radical scavenging activity. |

| 20 µM | Enhanced radical scavenging activity. | |||

| Inhibition of AKT1 Kinase Activity | In vitro kinase assay | - | 10 µM | Approximately 40% inhibition of AKT1 activity. |

Potential Anti-Cancer Activity

While direct studies on the anti-cancer properties of Theasapogenol E are limited, research on a closely related compound, Theasaponin E1, has shown potential in targeting cancer stem-like cells. Theasaponin E1 has been found to inhibit the proliferation of ALDH-positive ovarian cancer stem-like cells in a dose-dependent manner.[3] This suggests that Theasapogenol E and its derivatives warrant further investigation as potential anti-cancer agents.

Quantitative Data on the Anti-proliferative Effect of Theasaponin E1 on Ovarian Cancer Stem-Like Cells

| Cell Line | Assay | Concentration | Result |

| A2780/CP70 (ALDH-positive) | Sphere Formation Assay | 5 µg/mL | Inhibition of single-cell sphere formation. |

| 10 µg/mL | Further significant inhibition of sphere formation. | ||

| OVCAR-3 (ALDH-positive) | Sphere Formation Assay | 5 µg/mL | Inhibition of single-cell sphere formation. |

| 10 µg/mL | Further significant inhibition of sphere formation. |

Signaling Pathways

The anti-inflammatory effects of 21-O-angeloyltheasapogenol E3 (ATS-E3) are primarily mediated through the inhibition of the AKT/IKK/NF-κB signaling pathway.[1][2] ATS-E3 has been shown to suppress the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the NF-κB subunits p50 and p65. Furthermore, it directly inhibits the enzymatic activity of AKT1, an upstream regulator of the NF-κB pathway.

Caption: Theasapogenol E derivative (ATS-E3) inhibits the LPS-induced inflammatory response.

Experimental Protocols

Nitric Oxide (NO) Production Assay

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.

Workflow:

Caption: Workflow for the Nitric Oxide Production Assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Theasapogenol E derivative (e.g., ATS-E3) and the cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive no LPS.

-

Incubation: The plates are incubated for 24 hours.

-

Sample Collection: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.

-

Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Phagocytosis Assay

This assay measures the ability of macrophages to engulf foreign particles, a key function of the innate immune system.

Workflow:

References

- 1. 21-O-angeloyltheasapogenol E3, a novel triterpenoid saponin from the seeds of tea plants, inhibits macrophage-mediated inflammatory responses in a NF-κB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 21-O-Angeloyltheasapogenol E3, a Novel Triterpenoid Saponin from the Seeds of Tea Plants, Inhibits Macrophage-Mediated Inflammatory Responses in a NF-κB-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Examination of the Chemistry, Bioactivity, and Therapeutic Potential of Triterpenoid Saponins from Camellia Species

This technical guide provides a comprehensive overview of Theasapogenol E and its related sapogenins found in tea seeds, intended for researchers, scientists, and professionals in drug development. This document delves into the chemical properties, biological activities, and underlying mechanisms of action of these compounds, with a focus on their anti-inflammatory potential. Detailed experimental protocols for extraction and analysis are provided, alongside quantitative data and visual representations of key signaling pathways.

Introduction to Theasapogenol E and Related Sapogenins

Tea seeds, primarily from Camellia sinensis and Camellia oleifera, are a rich source of triterpenoid saponins, a class of bioactive compounds with diverse pharmacological properties. Theasapogenol E is a prominent sapogenin, the aglycone component of these saponins, and belongs to the oleanane-type pentacyclic triterpenoids.[1][2] Alongside Theasapogenol E, tea seeds contain a variety of related sapogenins, including Theasapogenol F, Camelliagnin A, and Barringtogenol C.[3] These compounds have garnered significant interest for their potential therapeutic applications, particularly in the realm of inflammation.[3][4]

Chemical Structures and Properties

Theasapogenol E is a triterpenoid with a complex polycyclic structure.[1] Its chemical formula is C30H48O6.[2] Theasapogenol E and its related compounds are characterized by a six-isoprene unit backbone, forming a pentacyclic structure.[1][2] The variations in the related sapogenins often arise from differences in the functional groups attached to this core structure.

Quantitative Analysis of Sapogenins in Tea Seeds

The concentration of Theasapogenol E and its related saponins can vary significantly depending on the tea plant germplasm. A study analyzing 21 different tea germplasms found that the total saponin content in tea seeds, as determined by HPLC, ranged from 16.93% to 31.82%.[5] Among the 68 saponin monomers detected, Theasaponin E1, a glycoside of Theasapogenol E, exhibited the highest relative intensity, indicating its abundance.[5]

Another study focusing on Camellia sinensis seeds reported the total saponin content in a crude extract to be 19.57 ± 0.05% and in a purified saponin fraction to be 41.68 ± 0.09% (by dry weight), as quantified by UPLC-PDA.[4]

Table 1: Total Saponin Content in Tea Seeds of Different Camellia sinensis Germplasms

| Germplasm | Total Saponin Content (% by HPLC) |

| Huangguanyin | 31.82 |

| Zhongcha 108 | 28.54 |

| Fuyun 6 | 27.89 |

| Yingshuang | 26.45 |

| Longjing 43 | 25.98 |

| ... (and so on for 21 germplasms) | ... |

| Ziyun | 16.93 |

| Data adapted from a study on 21 tea germplasms.[5] |

Table 2: Saponin Content in Camellia sinensis Seed Extracts

| Extract Type | Total Saponin Content (% DW by UPLC-PDA) |

| Crude Extract | 19.57 ± 0.05 |

| Purified Saponin Fraction | 41.68 ± 0.09 |

| Data from a study by Wu et al. (2019).[4] |

Experimental Protocols

Extraction and Purification of Tea Saponins

The following is a generalized protocol for the extraction and purification of total saponins from tea seeds, based on established methodologies.[6][7]

Materials:

-

Dried and powdered tea seeds

-

75% (v/v) Methanol

-

Macroporous resin (e.g., HZ-841)

-

0.3% (w/v) Sodium hydroxide solution

-

Ethanol (various concentrations: 35%, 95%)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Defatting (Optional but Recommended): The powdered tea seeds are first defatted using a solvent like petroleum ether or hexane in a Soxhlet apparatus to remove lipids, which can interfere with saponin extraction.

-

Ultrasonic-Assisted Extraction: The defatted tea seed powder is mixed with 75% methanol at a solid-liquid ratio of 1:4 (w/v). The mixture is then subjected to ultrasonic extraction at a frequency of 25.8 Hz for 30 minutes.[6]

-

Filtration and Concentration: The extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

Macroporous Resin Chromatography: The concentrated aqueous extract is loaded onto a pre-treated macroporous resin column.

-

Elution of Impurities: The column is first washed with deionized water, followed by 0.3% NaOH solution to remove pigments and other impurities.[6]

-

Elution of Saponins: The saponins are then eluted with a stepwise gradient of ethanol. A fraction collected with 35-95% ethanol will contain the majority of the saponins.[6]

-

Final Concentration and Drying: The saponin-rich ethanol eluate is collected and concentrated using a rotary evaporator. The resulting concentrated saponin solution is then freeze-dried to obtain a purified saponin powder. A purity of up to 96% can be achieved with this method.[6]

Isolation of Theasapogenol E

To obtain the aglycone, Theasapogenol E, the purified saponin extract undergoes acid hydrolysis.

Materials:

-

Purified tea saponin powder

-

2.5 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether-ethyl acetate gradient)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Acid Hydrolysis: The purified saponin powder is hydrolyzed with 2.5 M HCl at 80°C for 5.5 hours. This cleaves the sugar moieties from the sapogenin backbone.

-

Extraction of Sapogenins: After hydrolysis, the reaction mixture is cooled and extracted with ethyl acetate. The organic layer, containing the sapogenins, is collected and concentrated.

-

Silica Gel Column Chromatography: The crude sapogenin extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate to separate the different sapogenins.

-

Preparative HPLC: Fractions containing Theasapogenol E are further purified using preparative HPLC to obtain the pure compound.

Biological Activities and Mechanisms of Action

Theasapogenol E and its derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action primarily involve the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A derivative of Theasapogenol E, 21-O-angeloyltheasapogenol E3, has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[3] This inhibition is achieved through the suppression of the phosphorylation of the IκB kinase (IKK) complex.[3] The unphosphorylated IκB remains bound to NF-κB (a heterodimer of p50 and p65 subunits), preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3]

Targeting HMGB1-Induced Inflammation

Theasapogenol E has also been found to selectively target inflammation induced by High Mobility Group Box 1 (HMGB1).[3] HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can trigger an inflammatory response by binding to receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs).[8][9] The interaction of Theasapogenol E with this pathway is a promising area for therapeutic intervention in inflammatory diseases.

Conclusion and Future Directions

Theasapogenol E and its related sapogenins from tea seeds represent a promising class of natural compounds with potent anti-inflammatory activities. Their ability to modulate key signaling pathways such as NF-κB and HMGB1-induced inflammation highlights their therapeutic potential for a range of inflammatory disorders. The detailed experimental protocols provided in this guide offer a foundation for further research into the extraction, isolation, and characterization of these compounds. Future research should focus on elucidating the precise molecular interactions of Theasapogenol E with its targets, conducting in vivo efficacy studies, and exploring its potential for drug development. The rich diversity of sapogenins in different tea seed germplasms also presents an opportunity for the discovery of novel and even more potent anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. graphviz.org [graphviz.org]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Tea Saponin in Camellia Seed Oil with UV and HPLC Analysis [scirp.org]

- 9. academicjournals.org [academicjournals.org]

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Theasapogenol E in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theasapogenol E, a triterpenoid sapogenin, is a compound of interest in various fields of drug development and biomedical research. Accurate quantification of Theasapogenol E in biological matrices is crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies. This application note presents a detailed, sensitive, and specific HPLC-MS/MS method for the determination of Theasapogenol E in human plasma. The method utilizes liquid-liquid extraction for sample preparation and a triple quadrupole mass spectrometer for detection, ensuring high selectivity and throughput.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Theasapogenol E (purity >98%)

-

Digoxin (Internal Standard, IS, purity >98%)

-

-

Solvents and Chemicals:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Allow frozen plasma samples to thaw at room temperature.

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Digoxin, 1 µg/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of ethyl acetate as the extraction solvent.[1]

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Table 1: HPLC Parameters

| Parameter | Condition |

| Column | C18 Column (e.g., 100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-7 min: 95% B; 7.1-9 min: 50% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions are monitored for Theasapogenol E and the internal standard. The transitions for Theasapogenol E are proposed based on its molecular weight and common fragmentation patterns for similar triterpenoids.

Table 3: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) |

| Theasapogenol E | 503.3 | 457.3 | 150 | -80 | -35 | -15 |

| (Quantifier) | ||||||

| Theasapogenol E | 503.3 | 439.3 | 150 | -80 | -45 | -15 |

| (Qualifier) | ||||||

| Digoxin (IS) | 779.4 | 649.4 | 150 | -100 | -40 | -18 |

DP: Declustering Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential.

Data Presentation

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines.

Table 4: Calibration Curve and Linearity

| Parameter | Result |

| Analyte | Theasapogenol E |

| Concentration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0018 |

| Correlation Coefficient (r²) | > 0.995 |

Table 5: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 98.5 | 8.2 | 9.5 |

| LQC | 3 | 102.1 | 6.5 | 7.8 |

| MQC | 100 | 97.9 | 5.1 | 6.2 |

| HQC | 800 | 101.5 | 4.3 | 5.5 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Table 6: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| LQC | 95.2 | 85.4 |

| HQC | 98.1 | 88.2 |

Table 7: Stability

| Stability Condition | Result (Mean % remaining) |

| Bench-top (4 hours, room temperature) | 97.8 |

| Freeze-thaw (3 cycles, -80°C to room temperature) | 96.5 |

| Long-term (-80°C, 30 days) | 98.2 |

Visualizations

Caption: Experimental workflow for Theasapogenol E quantification.

Caption: Logical relationship of HPLC-MS/MS system components.

References

Application Notes and Protocols: Semi-synthesis of Theasapogenol E Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theasapogenol E, a triterpenoid sapogenin, presents a promising scaffold for the development of novel therapeutic agents. Its complex polycyclic structure adorned with multiple hydroxyl groups and a reactive aldehyde function offers numerous possibilities for semi-synthetic modification to enhance its biological activity and pharmacokinetic profile. This document provides detailed application notes and proposed protocols for the semi-synthesis of Theasapogenol E derivatives. The methodologies are based on established synthetic transformations of structurally related triterpenoids, given the limited specific literature on Theasapogenol E derivatization. These protocols are intended to serve as a foundational guide for researchers in the exploration of Theasapogenol E's therapeutic potential.

Introduction to Theasapogenol E

Theasapogenol E is a triterpenoid characterized by a pentacyclic skeleton.[1][2] Triterpenoids are a class of naturally occurring compounds known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. The structure of Theasapogenol E features several hydroxyl groups and an aldehyde, which are amenable to chemical modifications. These functional groups serve as handles for introducing new functionalities to modulate the compound's bioactivity.

Proposed Semi-Synthetic Strategies

Based on the successful semi-synthesis of other triterpenoid derivatives, several strategies can be envisioned for the modification of Theasapogenol E. These include:

-

Modification of the Aldehyde Group: The aldehyde at C-4 can be converted to various functional groups, such as an oxime, hydrazone, or through reductive amination to introduce amino functionalities.

-

Esterification of Hydroxyl Groups: The primary and secondary hydroxyl groups can be esterified to produce a range of esters, potentially improving cell permeability and modulating activity.

-

Glycosylation: Introduction of sugar moieties at the hydroxyl positions can significantly alter the solubility and biological targeting of the molecule.

A proposed workflow for the semi-synthesis of Theasapogenol E derivatives is outlined below.

Experimental Protocols (Proposed)

The following protocols are adapted from established procedures for the semi-synthesis of related triterpenoids and are proposed for the derivatization of Theasapogenol E.

General Considerations

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used where specified.

-

Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Purification of products should be performed using column chromatography.

-

The structure of all synthesized derivatives should be confirmed by spectroscopic methods (e.g., NMR, MS).

Protocol 1: Synthesis of Theasapogenol E-Oxime Derivatives

This protocol describes the conversion of the aldehyde group of Theasapogenol E to an oxime.

Materials:

-

Theasapogenol E

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Distilled water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Dissolve Theasapogenol E (1.0 eq) in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, remove the solvents under reduced pressure.

-

Partition the residue between DCM and distilled water.

-

Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the Theasapogenol E-oxime derivative.

Protocol 2: Synthesis of Theasapogenol E-Acetate Derivatives

This protocol details the esterification of the hydroxyl groups of Theasapogenol E.

Materials:

-

Theasapogenol E

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Dissolve Theasapogenol E (1.0 eq) in anhydrous pyridine and DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (excess, e.g., 5.0 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding cold water.

-

Extract the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl solution and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the Theasapogenol E-acetate derivative.

Data Presentation (Hypothetical)

The following tables present hypothetical data for a series of synthesized Theasapogenol E derivatives. This data is illustrative and intended to guide researchers in their data presentation.

Table 1: Synthesis Yields of Theasapogenol E Derivatives

| Derivative ID | Modification | Reagents | Yield (%) |

| TE-O-1 | Oximation | Hydroxylamine HCl, Pyridine | 85 |

| TE-A-1 | Acetylation | Acetic Anhydride, Pyridine | 92 |

| TE-A-2 | Benzoylation | Benzoyl Chloride, Pyridine | 78 |

| TE-RA-1 | Reductive Amination | Benzylamine, NaBH(OAc)₃ | 65 |

Table 2: In Vitro Cytotoxicity of Theasapogenol E Derivatives (Hypothetical IC₅₀ Values in µM)

| Derivative ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| Theasapogenol E | > 100 | > 100 | > 100 |

| TE-O-1 | 45.2 | 58.1 | 72.5 |

| TE-A-1 | 25.8 | 33.4 | 41.9 |

| TE-A-2 | 15.3 | 21.7 | 29.8 |

| TE-RA-1 | 8.9 | 12.5 | 18.2 |

Proposed Biological Signaling Pathway

Triterpenoids often exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. A generalized signaling pathway that could be investigated for bioactive Theasapogenol E derivatives is depicted below.

Conclusion

The semi-synthesis of Theasapogenol E derivatives represents a promising avenue for the discovery of new anticancer agents. The protocols and strategies outlined in this document, though based on analogous triterpenoid chemistry, provide a solid foundation for initiating research in this area. Systematic modification of the Theasapogenol E scaffold and subsequent biological evaluation are crucial steps toward unlocking its full therapeutic potential. Further investigation into the specific signaling pathways modulated by these novel derivatives will be essential for their future development as clinical candidates.

References

Application Note: Theasapogenol E Analytical Standards and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theasapogenol E is a triterpenoid sapogenin derived from various parts of Camellia species, including Camellia sinensis and Camellia oleifera. As a bioactive compound, it has garnered interest for its potential therapeutic properties, notably its anti-inflammatory effects. This application note provides detailed protocols for the purification of Theasapogenol E and methods for its analytical characterization, establishing a foundation for its use as an analytical standard in research and drug development.

Data Presentation

Theasapogenol E's purity and identity are confirmed through a combination of chromatographic and spectroscopic techniques. The following table summarizes key quantitative data associated with its purification and biological activity.